
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a nitrile group and a ketone group attached to the pyrazole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the reaction of 1-methyl-1H-pyrazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of acetylenic ketones and hydrazines in ethanol, which provides regioisomeric pyrazoles . The reaction conditions often include refluxing the mixture in ethanol for several hours, followed by purification through column chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. The final product is typically purified using crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit kinases and other enzymes involved in cellular signaling pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: A similar compound with a carboxylic acid group instead of a nitrile group.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: A compound with a similar pyrazole structure but different functional groups.
Uniqueness: 3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is unique due to its combination of a nitrile group and a ketone group, which provides distinct reactivity and potential for diverse applications in synthesis and research.
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
3-(1-methylpyrazol-4-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C7H7N3O/c1-10-5-6(4-9-10)7(11)2-3-8/h4-5H,2H2,1H3 |
Clave InChI |
ZGBSDAKNIGPPKR-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)

![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)

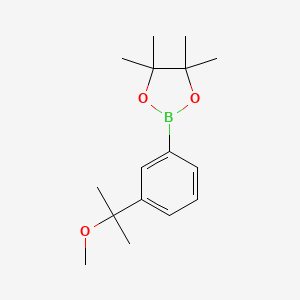
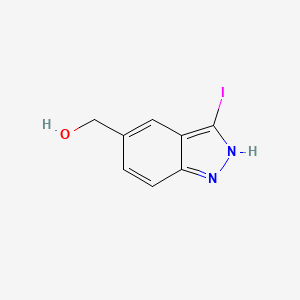
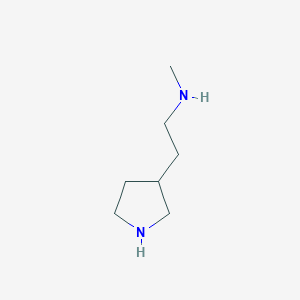
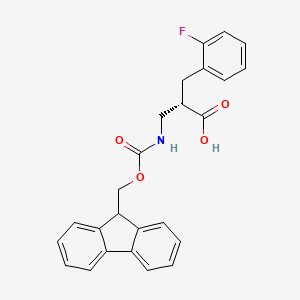

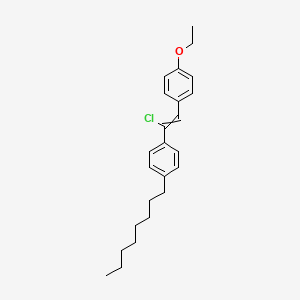
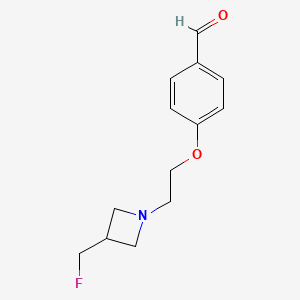
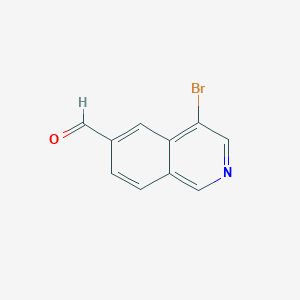
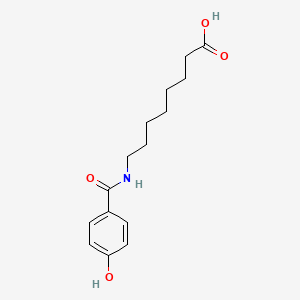
![6-Methoxy-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one](/img/structure/B13982093.png)
